![molecular formula C8H7ClN2S B566505 5-Chloro-2-methylbenzo[d]thiazol-6-amine CAS No. 101253-50-3](/img/structure/B566505.png)

5-Chloro-2-methylbenzo[d]thiazol-6-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

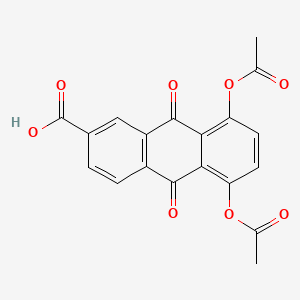

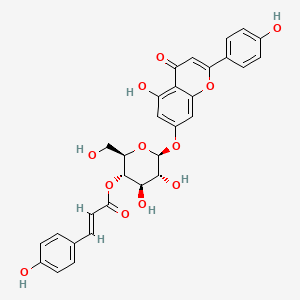

5-Chloro-2-methylbenzo[d]thiazol-6-amine is a chemical compound with the CAS Number: 101253-50-3. It has a molecular weight of 198.68 and its molecular formula is C8H7ClN2S .

Molecular Structure Analysis

The IUPAC name for this compound is this compound . The SMILES representation is NC1=C(Cl)C=C2N=C©SC2=C1 .Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It has a boiling point of 339.2±22.0 C at 760 mmHg and a melting point of 155-156 C .Scientific Research Applications

Synthesis of New Dyes for Textiles

5-Chloro-2-methylbenzo[d]thiazol-6-amine serves as a precursor in the synthesis of new thiazolylazo dyes. These dyes exhibit promising application in dyeing polyester fabrics, demonstrating the compound's utility in developing new materials with enhanced fastness properties. The synthesis involves diazotization and coupling reactions, indicating its versatility in producing diverse dye molecules (Metwally, Abdel‐Latif, Amer, & Kaupp, 2004).

Development of Organic Adducts

Research on this compound has led to the creation of organic adducts through cocrystallization with various organic acids. These adducts have been extensively characterized, providing insights into their structural and supramolecular aspects. The findings reveal the potential of these adducts in the development of new materials with specific molecular interactions and properties (Zhang, Zhang, Ye, Li, Jin, Guo, Bai, & Wang, 2021).

Antibacterial Applications

A new class of 2-substituted-4-methyl-7,8-dihydro-5H-pyrimido[4,5-d]thiazolo[3,2-a]pyrimidines synthesized from reactions involving this compound has demonstrated potential antibacterial activity. This suggests its role in the development of new antibacterial agents, highlighting the compound's importance in pharmaceutical research (Etemadi, Shiri, Eshghi, Akbarzadeh, Saadat, Mozafari, Beyzaei, & Moghaddam‐manesh, 2016).

Corrosion Inhibition

Studies on thiazole and thiadiazole derivatives, including those related to this compound, have revealed their effectiveness in inhibiting corrosion of iron. Quantum chemical and molecular dynamics simulation studies support their application as corrosion inhibitors, showcasing the compound's potential in material science and engineering (Kaya, Kaya, Guo, Kandemirli, Tüzün, Uğurlu, Madkour, & Saracoglu, 2016).

Mechanism of Action

Target of Action

The primary targets of 5-Chloro-2-methylbenzo[d]thiazol-6-amine are currently unknown. This compound belongs to the thiazole class of molecules, which have been found to exhibit diverse biological activities

Mode of Action

Thiazole derivatives are known to interact with their targets through various mechanisms, including binding to active sites, inhibiting enzymatic activity, or modulating signal transduction pathways .

Biochemical Pathways

Thiazole derivatives have been reported to impact a wide range of pathways, including those involved in inflammation, microbial infection, and cancer . The specific pathways influenced by this compound would depend on its targets, which are currently unknown.

Pharmacokinetics

The Absorption, Distribution, Metabolism, and Excretion (ADME) properties of this compound are not well-studied. Its bioavailability would be influenced by factors such as its solubility, stability, and interactions with transport proteins. The compound has a molecular weight of 198.68 , which is within the range generally favorable for oral bioavailability.

Result of Action

Given the diverse biological activities of thiazole derivatives , this compound could potentially have a wide range of effects depending on its specific targets and mode of action.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, its stability may be affected by temperature and light exposure . Its efficacy could also be influenced by factors such as pH and the presence of other molecules in the environment.

Properties

IUPAC Name |

5-chloro-2-methyl-1,3-benzothiazol-6-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClN2S/c1-4-11-7-2-5(9)6(10)3-8(7)12-4/h2-3H,10H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOWJTBJTHSFSBO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(S1)C=C(C(=C2)Cl)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClN2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.67 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

101253-50-3 |

Source

|

| Record name | 5-chloro-2-methyl-1,3-benzothiazol-6-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

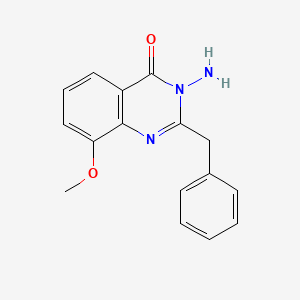

![5,5-Dimethyl-1-oxa-3-azaspiro[5.5]undecane-2,4-dione](/img/structure/B566436.png)